molecular formula C11H14ClN3O B8550198 2-Chloro-4-morpholin-4-yl-6,7-dihydro-5H-cyclopentapyrimidine CAS No. 76780-99-9

2-Chloro-4-morpholin-4-yl-6,7-dihydro-5H-cyclopentapyrimidine

Cat. No. B8550198
M. Wt: 239.70 g/mol
InChI Key: VXEKJBWTHDIDOJ-UHFFFAOYSA-N
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Patent
US07989463B2

Procedure details

Morpholine (0.32 mL, 3.7 mmol) was added to a solution of 2,4-dichloro-6,7-dihydro-5H-cyclopentapyrimidine (0.5 g, 2.65 mmol) in anhydrous ethanol (5 mL) and stirred at a temperature in the range of 65° C. to 85° C. for 10 to 16 hours. Thereafter, the mixture was concentrated under reduced pressure and the crude was diluted with anhydrous ether. After standing at a temperature in the range of 5° C. to 10° C. for 2 hours, the precipitated solid was filtered and washed with ether. The solid was recrystallized from ethyl acetate to afford the title compound as a pale yellow solid (0.54 g, 86% yield).
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[N:13]=[C:12](Cl)[C:11]2[CH2:15][CH2:16][CH2:17][C:10]=2[N:9]=1>C(O)C>[Cl:7][C:8]1[N:13]=[C:12]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)[C:11]2[CH2:15][CH2:16][CH2:17][C:10]=2[N:9]=1

Inputs

Step One
Name
Quantity
0.32 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC2=C(C(=N1)Cl)CCC2
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred at a temperature in the range of 65° C. to 85° C. for 10 to 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Thereafter, the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the crude was diluted with anhydrous ether
WAIT
Type
WAIT
Details
After standing at a temperature in the range of 5° C. to 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
13 (± 3) h
Name
Type
product
Smiles
ClC1=NC2=C(C(=N1)N1CCOCC1)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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